(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorophenyl group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and a suitable naphthalenone precursor.
Condensation Reaction: The key step involves a condensation reaction between 2-fluorobenzaldehyde and the naphthalenone precursor under basic conditions. This reaction forms the desired dihydronaphthalenone structure.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one: Lacks the ®-configuration, which may affect its reactivity and biological activity.
4-(2-Chlorophenyl)-3,4-dihydronaphthalen-1(2h)-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2h)-one: Similar structure with a bromine atom, which can influence its reactivity and applications.
Uniqueness
The presence of the ®-configuration and the fluorophenyl group in ®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
(4R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMVIDJUWWBHF-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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